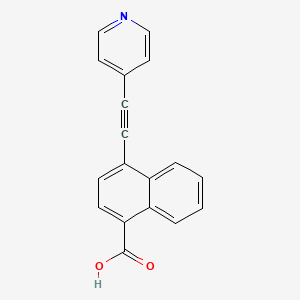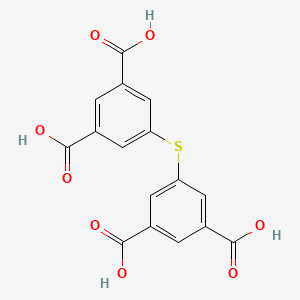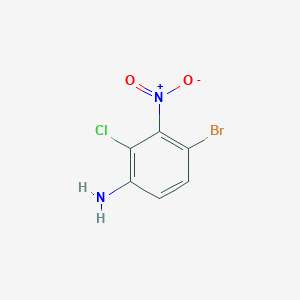
2-Amino-6-bromo-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-bromo-N-phenylbenzamide is an organic compound with the molecular formula C13H11BrN2O and a molecular weight of 291.14 g/mol . This compound is a derivative of benzamide, featuring an amino group at the 2-position, a bromine atom at the 6-position, and a phenyl group attached to the nitrogen atom of the benzamide moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-Amino-6-bromo-N-phenylbenzamide involves the N-arylation reaction of 2-amino-N-phenylbenzamide with phenyl boronic acid via the Chan–Evans–Lam coupling reaction . This reaction is typically catalyzed by a copper-based catalyst, such as Cu@Phen@MGO, under base-free conditions at room temperature . The reaction yields high isolated products and the catalyst can be easily recovered and reused multiple times without significant loss of activity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and ensuring the scalability of the process to produce the compound in larger quantities .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-bromo-N-phenylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The amino group can participate in coupling reactions, such as the Chan–Evans–Lam coupling, to form C-N bonds.
Common Reagents and Conditions
Copper Catalysts: Copper-based catalysts like Cu@Phen@MGO are commonly used in coupling reactions involving this compound.
Aryl Boronic Acids: These are used as reactants in the Chan–Evans–Lam coupling reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, coupling reactions with aryl boronic acids yield N-arylated products .
Aplicaciones Científicas De Investigación
2-Amino-6-bromo-N-phenylbenzamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Amino-6-bromo-N-phenylbenzamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group and bromine atom allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-N-phenylbenzamide: Lacks the bromine atom at the 6-position, which may affect its reactivity and applications.
2-Amino-6-chloro-N-phenylbenzamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
2-Amino-6-fluoro-N-phenylbenzamide:
Uniqueness
2-Amino-6-bromo-N-phenylbenzamide is unique due to the presence of the bromine atom, which can participate in specific substitution reactions and influence the compound’s overall reactivity and applications .
Propiedades
IUPAC Name |
2-amino-6-bromo-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h1-8H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDJTYHGFODYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8247957.png)









